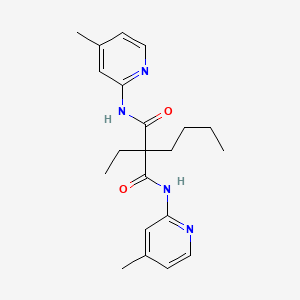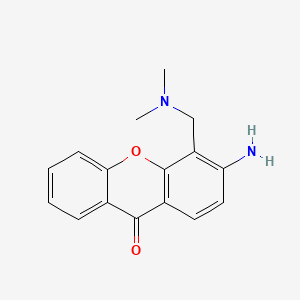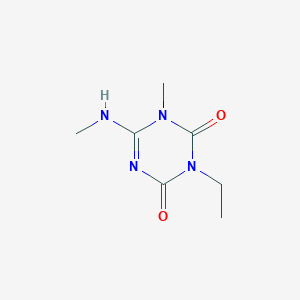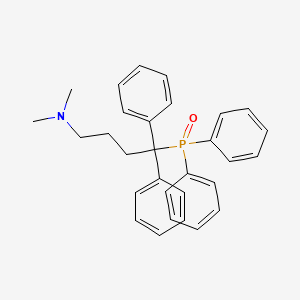
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride is a chemical compound with the formula C30H32NOP. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride involves multiple steps, including the reaction of diphenylphosphine oxide with alpha-phenyl-alpha-(3-dimethylamino)propylbenzyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced equipment and technology are employed to optimize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxide derivatives, while reduction can produce phosphine compounds .
Scientific Research Applications
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical studies to understand molecular interactions.
Medicine: Investigated for potential therapeutic uses due to its unique properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phosphine oxide, diphenyl((alpha-phenyl-alpha-((2-dimethylamino)ethyl))benzyl)-, hydrochloride
- 3-diphenylphosphoryl-N,N-dimethyl-3,3-diphenylpropan-1-amine;hydrochloride
Uniqueness
Phosphine oxide, diphenyl((alpha-phenyl-alpha-(3-dimethylamino)propyl)benzyl)-, hydrochloride stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
51713-31-6 |
|---|---|
Molecular Formula |
C30H32NOP |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-diphenylphosphoryl-N,N-dimethyl-4,4-diphenylbutan-1-amine |
InChI |
InChI=1S/C30H32NOP/c1-31(2)25-15-24-30(26-16-7-3-8-17-26,27-18-9-4-10-19-27)33(32,28-20-11-5-12-21-28)29-22-13-6-14-23-29/h3-14,16-23H,15,24-25H2,1-2H3 |
InChI Key |
YSDJZUSXOAPETJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



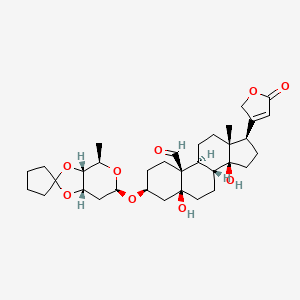
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
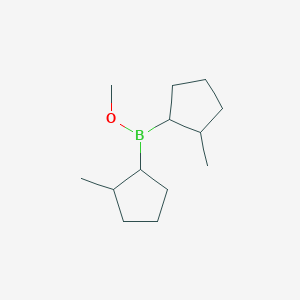

![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)


